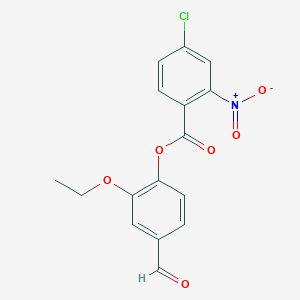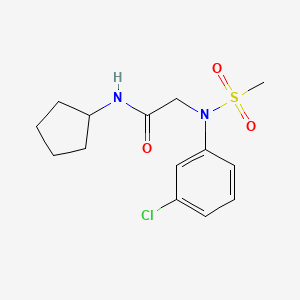
N~2~-(3-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in the body. MK-677 has been shown to have potential therapeutic applications in the treatment of growth hormone deficiency, muscle wasting, and bone density loss.
Mechanism of Action
N~2~-(3-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide works by binding to the ghrelin receptor, which is located in the hypothalamus of the brain. This binding stimulates the release of GH and IGF-1 from the pituitary gland, leading to increased levels of these hormones in the body. This compound has also been shown to increase appetite, which may contribute to its effects on muscle mass and bone density.
Biochemical and Physiological Effects:
In addition to its effects on GH and IGF-1 levels, this compound has also been shown to have other biochemical and physiological effects. It has been shown to increase lean body mass and decrease fat mass in both young and elderly individuals. This compound has also been shown to improve bone density and reduce the risk of fractures in postmenopausal women.
Advantages and Limitations for Lab Experiments
N~2~-(3-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments, including its ability to increase GH and IGF-1 levels without the need for injections. It is also relatively safe and well-tolerated, with few reported side effects. However, this compound has some limitations for lab experiments, including its relatively short half-life and the need for frequent dosing.
Future Directions
There are several potential future directions for research on N~2~-(3-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide. One area of interest is its potential use in the treatment of muscle wasting and sarcopenia in elderly individuals. Another area of interest is its potential use in the treatment of osteoporosis and other bone disorders. Additionally, further research is needed to determine the long-term safety and efficacy of this compound in humans.
Synthesis Methods
N~2~-(3-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide is synthesized through a multistep process that involves the reaction of 3-chlorophenyl isocyanate with cyclopentylamine to form the intermediate 3-chlorophenyl-N-cyclopentylurea. The intermediate is then reacted with methylsulfonyl chloride to form the final product, this compound.
Scientific Research Applications
N~2~-(3-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to increase GH and IGF-1 levels in both young and elderly individuals, which can lead to increased muscle mass, bone density, and improved metabolic function. This compound has also been studied for its potential use in the treatment of growth hormone deficiency, muscle wasting, and osteoporosis.
Properties
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-21(19,20)17(13-8-4-5-11(15)9-13)10-14(18)16-12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKUXGZTQFVBCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5751772.png)
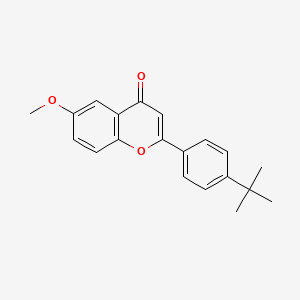
![2-[3-(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5751779.png)

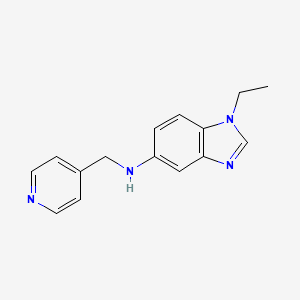
![N-[4-(cyanomethyl)phenyl]-3-(2-fluorophenyl)propanamide](/img/structure/B5751800.png)
![4-amino-N'-[(3,4-dichlorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5751810.png)
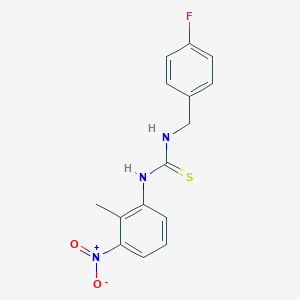
amino]ethanol](/img/structure/B5751820.png)
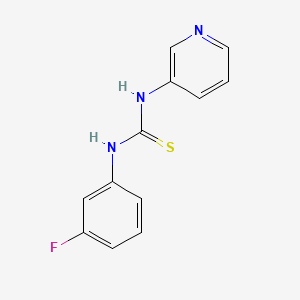
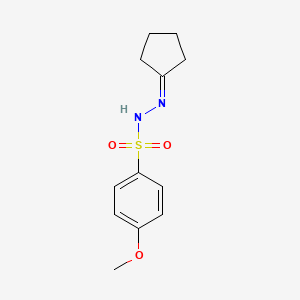
![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5751854.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethylbutanamide](/img/structure/B5751866.png)
